
Diethylaminosulfur trifluoride
Overview
Description
Diethylaminosulfur trifluoride is an organosulfur compound with the chemical formula C4H10F3NS. This compound is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. It is known for its ability to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylaminosulfur trifluoride is synthesized by reacting diethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is typically carried out in a solvent such as trichlorofluoromethane (Freon-11) or diethyl ether. The reaction proceeds as follows :
Et2NSiMe3+SF4→Et2NSF3+Me3SiF
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reaction conditions but on a larger scale. The use of diethyl ether as a solvent is preferred due to its lower environmental impact compared to trichlorofluoromethane .
Chemical Reactions Analysis
Types of Reactions: Diethylaminosulfur trifluoride primarily undergoes nucleophilic fluorination reactions. It is used to selectively fluorinate alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins .
Common Reagents and Conditions:
Alcohols: React with this compound at low temperatures (around -78°C) to form alkyl fluorides.
Ketones: React at around 0°C to form geminal difluorides.
Carboxylic Acids: React to form acyl fluorides.
Major Products:
Alkyl Fluorides: From the reaction with alcohols.
Geminal Difluorides: From the reaction with ketones.
Acyl Fluorides: From the reaction with carboxylic acids.
Scientific Research Applications
Organic Synthesis
DAST is primarily utilized in organic synthesis for:
- Fluorination of Alcohols : DAST effectively converts alcohols into alkyl fluorides. This transformation is crucial for synthesizing fluorinated compounds that exhibit enhanced biological activity .
- Conversion of Carbonyl Compounds : It transforms aldehydes and unhindered ketones into geminal difluorides, while carboxylic acids are converted to acyl fluorides .
- Diversity-Oriented Synthesis : Recent studies highlight DAST's role in diversity-oriented synthesis, enabling the modification of natural products to create new bioactive compounds .
Data Table 1: Summary of DAST Reactions
Substrate Type | Reaction Type | Product Type |
---|---|---|
Alcohols | Fluorination | Alkyl Fluorides |
Aldehydes | Fluorination | Geminal Difluorides |
Ketones | Fluorination | Geminal Difluorides |
Carboxylic Acids | Conversion | Acyl Fluorides |
Natural Products | Diversity-Oriented Synthesis | New Bioactive Compounds |
Radiochemistry
DAST has been modified for use in radiochemistry, particularly with the incorporation of fluorine-18 (). This application is significant for the development of radiotracers used in positron emission tomography (PET) imaging. The process involves replacing hydroxyl and carbonyl groups with fluorine, enhancing the radiochemical properties of compounds .
Case Study: Synthesis of -Labeled Compounds
A study demonstrated that -labeled methyl fluoride and ethyl fluoride could be synthesized using DAST, achieving yields of 20% and 25%, respectively. This method provides a reliable approach for producing radiolabeled compounds essential for medical imaging .
Pharmaceutical Applications
In pharmaceutical chemistry, DAST is employed to modify drug candidates by introducing fluorine atoms. Fluorination often enhances the pharmacokinetic properties of drugs, improving their efficacy and stability. For instance:
- Fluorination of Steroids : DAST facilitates the introduction of fluorine into steroid structures, which can significantly alter their biological activity .
- Synthesis of Heterocycles : DAST catalyzes reactions leading to the formation of various heterocycles, which are vital in drug development .
Data Table 2: Pharmaceutical Transformations Using DAST
Compound Type | Transformation Type | Resulting Compound |
---|---|---|
Steroids | Fluorination | Modified Steroids |
Natural Products | Heterocycle Formation | Bioactive Heterocycles |
Safety Considerations
While DAST is a powerful reagent, it poses safety risks due to its volatility and potential explosiveness when heated. Proper handling protocols must be followed to mitigate these risks, including maintaining reaction temperatures below 50 °C and using inert solvents during reactions .
Mechanism of Action
Diethylaminosulfur trifluoride exerts its effects through nucleophilic fluorination. The mechanism involves the transfer of a fluorine atom to the substrate, facilitated by the sulfur atom in the compound. This process results in the formation of a new carbon-fluorine bond, which is highly stable and imparts unique properties to the resulting compound .
Comparison with Similar Compounds
Sulfur Tetrafluoride (SF4): Also used for fluorination but is less easily handled and more prone to causing dehydration or rearrangement.
Morpho-DAST: A slightly more thermally stable compound compared to diethylaminosulfur trifluoride.
Deoxo-Fluor and XtalFluor-M: Derivatives of this compound that are less prone to explosive decomposition.
Uniqueness: this compound is preferred over sulfur tetrafluoride for laboratory-scale operations due to its ease of handling and milder reaction conditions. It is less prone to contamination with acids, making it suitable for acid-labile substrates .
Biological Activity
Diethylaminosulfur trifluoride (DAST) is an organosulfur compound recognized primarily for its role as a fluorinating reagent in organic synthesis. Its chemical formula is , and it is particularly valued for its ability to convert a variety of substrates into fluorinated compounds. This article explores the biological activity of DAST, focusing on its applications in medicinal chemistry and its interactions with biological systems.
Overview of DAST
DAST is a colorless liquid that can turn orange upon aging. It is synthesized through the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride, and it is preferred over other fluorinating agents due to its milder reaction conditions and lower risk of hazardous by-products . The compound is utilized in various synthetic pathways, including the conversion of alcohols to alkyl fluorides and aldehydes to geminal difluorides .
1. Antitumor Activity
DAST has been employed in the synthesis of biologically active compounds, particularly in the development of antitumor agents. For instance, a study demonstrated that DAST facilitated the synthesis of new ecdysteroid derivatives that exhibited significant antiproliferative activity against drug-susceptible and multi-drug resistant mouse T-cell lymphoma cells . Notably, one compound synthesized using DAST showed a selective antiproliferative effect approximately 2.5 times greater than that of doxorubicin, a commonly used chemotherapy drug .
2. Fluorinated Vitamin D Analogues
Research has also explored the use of DAST in synthesizing fluorinated vitamin D analogues, such as 22-fluorovitamin D3. This compound was found to possess approximately 1/25th the potency of natural vitamin D3 in promoting calcium transport in intestinal cells, indicating that while fluorination alters biological activity, it can still yield compounds with potential therapeutic applications .
The biological activity of compounds synthesized using DAST can be attributed to various mechanisms:
- Nucleophilic Fluorination : DAST's primary role as a nucleophilic fluorinating agent allows for the introduction of fluorine into organic molecules, which can enhance their biological properties. Fluorinated compounds often exhibit improved metabolic stability and altered receptor binding affinities compared to their non-fluorinated counterparts .
- Synergistic Effects : In some cases, compounds synthesized with DAST have shown synergistic effects when combined with existing drugs. For example, certain ecdysteroid derivatives demonstrated enhanced efficacy when used alongside doxorubicin without directly inhibiting the ABCB1 transporter responsible for multidrug resistance .
Case Studies
Safety and Handling
While DAST is a versatile reagent, it poses safety risks due to its potential to form explosive by-products upon heating. It is crucial that laboratory protocols maintain temperatures below 50 °C during handling to minimize these risks . Additionally, alternative reagents with less explosive potential have been developed for safer applications in organic synthesis .
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for preparing DAST, and what safety precautions are critical during synthesis?
DAST is synthesized via the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride (SF₄) under anhydrous conditions, as adapted from the von Halasz and Glemser method . Key steps include:
- Dropwise addition of ether to the reaction mixture with mechanical stirring.
- Filtration of precipitated solids and fractional distillation under inert conditions.
- Safety : Conduct in a fume hood; avoid exposure to SF₄ (toxic) and DAST (causes HF-like burns). Use protective gloves and handle DAST away from moisture due to its exothermic reaction with water .
Q. What are the primary applications of DAST in fluorination reactions?
DAST replaces hydroxyl, aldehyde, and ketone carbonyl groups with fluorine in substrates ranging from alcohols to carbohydrates. Its advantages over SF₄ include:
- Compatibility with acid-sensitive compounds (e.g., pivaldehyde).
- Reduced rearrangement/dehydration in primary alcohols (e.g., 2-methyl-1-propanol) .
- Example: Fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-altropyranoside, though stereochemical outcomes may deviate from expectations .
Q. How is DAST characterized for purity and stability in storage?
- Purity : Analyze via elemental analysis, ¹⁹F NMR, and XPS to confirm fluorine content and absence of hydrolyzed byproducts (e.g., HF) .
- Storage : Store under inert gas (argon/nitrogen) in sealed, moisture-free containers at low temperatures (-20°C). Monitor for decomposition signs (e.g., gas evolution) .
Advanced Research Questions
Q. Why does DAST sometimes lead to retention of configuration during fluorination, contrary to expectations?
In carbohydrate chemistry, DAST-mediated fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-altropyranoside unexpectedly retained configuration at the fluorination site. This suggests:
- Competing mechanisms (e.g., neighboring-group participation or ion-pair stabilization) overriding the typical Sₙ2 pathway.
- Steric or electronic effects in bulky substrates altering reaction pathways . Methodological Tip : Use computational modeling (DFT) to predict stereochemical outcomes or employ alternative reagents (e.g., DeoxoFluor) for inversion-specific reactions .
Q. How can DAST’s thermal instability be mitigated in large-scale or high-temperature reactions?
- Thermal Limits : DAST decomposes explosively above 140°C (ΔH = -1700 J/g), similar to DeoxoFluor (-1100 J/g) .
- Mitigation Strategies :
- Use lower reaction temperatures (e.g., 0–25°C) and dilute conditions.
- Employ continuous-flow reactors to minimize heat accumulation.
- Monitor reactions in real-time using DSC (differential scanning calorimetry) .
Q. What novel applications of DAST exist beyond traditional organic synthesis?
DAST enables fluorination of graphene oxide (GO) to produce fluorinated graphene, a 2D material with tunable electronic properties. Key steps include:
- Reaction of GO with DAST in anhydrous solvents (e.g., DMF) under mild conditions.
- Characterization via Raman spectroscopy (D/G band ratio), XPS (C-F bond confirmation), and AFM for layer thickness .
- Optimization : Adjust reaction time and solvent polarity to control fluorine content (e.g., higher polarity increases fluorination) .
Q. How can conflicting data on DAST’s reactivity in complex substrates be resolved?
Contradictions arise in fluorination outcomes (e.g., unexpected elimination vs. substitution). To address:
- Perform kinetic studies (e.g., VT NMR) to identify intermediate species.
- Use isotopically labeled substrates (e.g., deuterated alcohols) to track reaction pathways.
- Compare with alternative reagents (e.g., XtalFluor-E) to isolate steric/electronic effects .
Q. What are the best practices for handling DAST in moisture-sensitive reactions?
Properties
IUPAC Name |
N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLBAMHHLJAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191484 | |
Record name | Diethylaminosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38078-09-0 | |
Record name | (Diethylamino)sulfur trifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylaminosulfur trifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylaminosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diethylamino)sulphur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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